3,4,5-Trimethoxyphenylacetic acid

描述

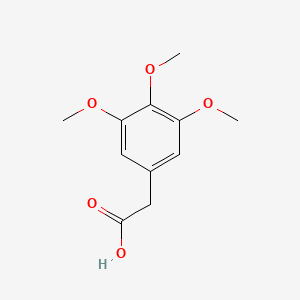

Structure

3D Structure

属性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSJXCGGOXKGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60241755 | |

| Record name | 3,4,5-Trimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,4,5-Trimethoxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19720 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

951-82-6 | |

| Record name | 3,4,5-Trimethoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 951-82-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trimethoxyphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60241755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIMETHOXYPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1HZ43C68Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3,4,5-Trimethoxyphenylacetic acid, a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. This document consolidates essential data on its chemical and physical characteristics, synthesis, and analytical methods, alongside an exploration of its biological significance.

Chemical and Physical Properties

This compound, also known as 3,4,5-Trimethoxybenzeneacetic acid, is a crystalline solid that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its molecular structure, featuring a phenylacetic acid core with three methoxy (B1213986) groups, imparts specific solubility and reactivity characteristics.

Identification and Structure

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)acetic acid | [3] |

| CAS Number | 951-82-6 | [3] |

| Molecular Formula | C₁₁H₁₄O₅ | [3] |

| Molecular Weight | 226.23 g/mol | |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CC(=O)O | [3] |

| InChI Key | DDSJXCGGOXKGSJ-UHFFFAOYSA-N | [3][4] |

Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | White to off-white or beige crystalline powder | [2][3] |

| Melting Point | 117-120 °C | [5] |

| Boiling Point | 327.83°C (rough estimate) | [5] |

| Density | 1.2668 g/cm³ (estimated) | [6] |

| pKa | 4.23 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in water, DMSO (45 mg/mL), methanol, and chloroform (B151607) (slightly). | [5][6] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, with a common and efficient method involving the oxidation of 3,4,5-trimethoxybenzaldehyde (B134019).

Synthetic Workflow

A potential synthetic pathway starting from 3,4,5-trimethoxybenzaldehyde is outlined below. This multi-step process involves the conversion of the aldehyde to an intermediate that can be subsequently transformed into the desired phenylacetic acid derivative.

Caption: Synthetic route from 3,4,5-trimethoxybenzaldehyde.

Experimental Protocols

Synthesis from 3,4,5-Trimethoxybenzaldehyde (Illustrative Protocol):

Purification by Recrystallization:

For purification, recrystallization is a standard and effective method. The choice of solvent is crucial for obtaining high-purity crystals. Based on the solubility profile, a mixed solvent system is often employed.

-

Solvent Selection: A common approach is to dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Suitable solvent pairs could include ethanol-water or dichloromethane-hexane.[8][9][10][11]

-

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Gradually add a "poor" solvent (e.g., water) to the hot solution until persistent cloudiness is observed.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Dry the purified crystals under vacuum.

-

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Data

While detailed spectral data with peak assignments are not fully available in the public domain, typical characteristic peaks can be predicted based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include singlets for the methoxy protons (around 3.8 ppm), a singlet for the methylene (B1212753) protons of the acetic acid moiety (around 3.6 ppm), and a singlet for the aromatic protons.

-

¹³C NMR: Characteristic signals would be observed for the carboxylic acid carbon (around 175-185 ppm), the aromatic carbons (in the range of 100-160 ppm), the methoxy carbons (around 55-65 ppm), and the methylene carbon (around 40-50 ppm).[12][13][14][15]

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.

-

C-O stretch (ethers and carboxylic acid): Strong bands in the 1000-1300 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands just above and below 3000 cm⁻¹, respectively.[16]

Mass Spectrometry (MS):

Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 226. Key fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and methoxy groups (-OCH₃, 31 Da).[3][17]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for the analysis of this compound.[18]

-

Column: A C18 column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is effective.[18]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) is appropriate.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water, and filtered before injection.

The following diagram illustrates a general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis.

Biological Activity and Signaling Pathways

While this compound itself is primarily recognized as a synthetic intermediate, its structural motif is present in numerous biologically active molecules. Research into its derivatives and structurally related compounds has revealed potential therapeutic applications, particularly in the areas of inflammation and neuroprotection.

Anti-inflammatory and Neuroprotective Potential

Derivatives of the structurally similar 3,4,5-trimethoxycinnamic acid have demonstrated significant anti-inflammatory and neuroprotective effects.[19] These activities are often attributed to the modulation of key signaling pathways.

Potential Signaling Pathways:

Although direct evidence for this compound is limited, studies on related compounds suggest the involvement of the following pathways:

-

NF-κB Signaling Pathway: Many anti-inflammatory compounds exert their effects by inhibiting the NF-κB pathway, which is a central regulator of the inflammatory response.[20][21]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory mediators.[21][22]

-

Nrf2 Signaling Pathway: Activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress, which is implicated in both inflammation and neurodegenerative diseases.[20]

The diagram below illustrates the potential interplay of these pathways in mediating the biological effects of compounds containing the 3,4,5-trimethoxyphenyl moiety.

Caption: Potential signaling pathways modulated by related compounds.

Conclusion

This compound is a valuable chemical entity with well-defined physical and chemical properties. Its synthesis is achievable through established organic chemistry methodologies, and its purity can be readily assessed using standard analytical techniques. While its primary role has been as a synthetic precursor, the prevalence of its structural motif in biologically active molecules suggests that further investigation into the direct pharmacological effects of this compound and its simple derivatives is warranted. The insights provided in this guide are intended to support researchers and drug development professionals in their endeavors with this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ruifuchems.com [ruifuchems.com]

- 3. This compound | C11H14O5 | CID 70372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(951-82-6) 1H NMR spectrum [chemicalbook.com]

- 5. 951-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3,4, 5-trimethoxyphenylacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]

- 8. reddit.com [reddit.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. youtube.com [youtube.com]

- 12. rsc.org [rsc.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. compoundchem.com [compoundchem.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Methyl 3,4,5-trimethoxycinnamate suppresses inflammation in RAW264.7 macrophages and blocks macrophage–adipocyte interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

3,4,5-Trimethoxyphenylacetic acid chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-trimethoxyphenylacetic acid, a significant organic compound with applications in medicinal chemistry and organic synthesis. This document outlines its chemical identity, physicochemical properties, synthesis, and known biological activities, offering valuable insights for professionals in research and drug development.

Chemical Structure and IUPAC Name

This compound is a carboxylic acid characterized by a phenyl ring substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions and an acetic acid group at the 1 position.

Chemical Structure:

IUPAC Name: 2-(3,4,5-trimethoxyphenyl)acetic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₅ | [1][2][3][4] |

| Molecular Weight | 226.23 g/mol | [1][2][3][4] |

| Appearance | White to cream crystalline powder | [1][4] |

| Melting Point | 117-120 °C | [3][4] |

| Boiling Point (estimate) | 327.83 °C | [4] |

| Density (estimate) | 1.2668 g/cm³ | [4] |

| pKa (predicted) | 4.23 ± 0.10 | [4] |

| Solubility | Soluble in water. Soluble in DMSO (45 mg/mL). Slightly soluble in chloroform (B151607) and methanol (B129727). | [4][5] |

| CAS Number | 951-82-6 | [2][3][4] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented method for the preparation of this compound. This method involves a multi-step synthesis starting from 3,4,5-trimethoxybenzaldehyde (B134019).

Step 1: Synthesis of 3,4,5-Trimethoxymandelic Acid

-

Preheat a solution of 3,4,5-trimethoxybenzaldehyde (TMB), a phase transfer catalyst, and chloroform.

-

Separately, preheat an alkaline solution.

-

Mix the two preheated solutions in a channel reactor.

-

After the reaction, adjust the pH of the aqueous phase with concentrated hydrochloric acid to precipitate 3,4,5-trimethoxymandelic acid.

-

Isolate the product by cooling crystallization.

Step 2: Intermediate Formation

-

Dissolve the 3,4,5-trimethoxymandelic acid (or its salt) and sodium iodide in a polar aprotic solvent (e.g., acetonitrile (B52724) or N,N-dimethylformamide).

-

Preheat this solution and introduce it into a tubular reactor along with preheated trimethylchlorosilane.

Step 3: Reduction to this compound

-

Mix the reaction solution from the previous step with an organic acid and zinc powder in a polar aprotic solvent.

-

Pass this mixture through a channel reactor, maintaining a temperature of 70-80 °C for 7.0-9.0 minutes.

-

Cool the resulting reaction solution to induce crystallization.

-

Filter the mixture and wash the filter cake.

-

Combine the filtrate and washings, and remove the solvent under vacuum to yield the final product, this compound.

In Vitro Anti-Inflammatory Activity Assay: Inhibition of Albumin Denaturation

This protocol describes a common in vitro assay to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the test compound from the stock solution.

-

Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Use diclofenac (B195802) sodium as a positive control and prepare a similar dilution series.

-

-

Assay Procedure:

-

The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

A control group is prepared with the solvent instead of the test compound.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the formula: Percentage Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

-

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

This protocol outlines the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a widely used method to determine the free radical scavenging activity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Create a dilution series from this stock.

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

Use ascorbic acid or Trolox as a positive control and prepare a corresponding dilution series.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the test compound dilutions to the wells.

-

Add the DPPH solution to each well.

-

For the control, mix the solvent with the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated as follows: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Biological Activity and Signaling Pathways

This compound and its structural analogs have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Notably, the 3,4,5-trimethoxyphenyl motif is found in various biologically active molecules.

Inhibition of Oncogenic K-Ras Signaling

Chalcones containing the 3,4,5-trimethoxyphenyl moiety have demonstrated the ability to selectively inhibit oncogenic K-Ras signaling. The K-Ras protein is a key component of the RAS/MAPK pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are prevalent in many human cancers, leading to constitutively active K-Ras and uncontrolled cell growth. The inhibition of this pathway is a critical target for cancer therapy.

Modulation of Serotonergic Pathways in Anxiety

Derivatives of the related compound, 3,4,5-trimethoxycinnamic acid, have been shown to possess anxiolytic properties. These effects are believed to be mediated through the modulation of the serotonergic system. Serotonin (B10506) (5-HT) is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological processes. The anxiolytic effects may involve interactions with serotonin receptors and modulation of key enzymes in neurotransmitter synthesis, such as tyrosine hydroxylase.

This technical guide serves as a foundational resource for understanding the chemical and biological properties of this compound. The information provided herein is intended to support further research and development efforts in the fields of medicinal chemistry and drug discovery.

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stress-related Serotonergic Systems: Implications for Symptomatology of Anxiety and Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lenny.org [lenny.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid (CAS: 951-82-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylacetic acid, also known by its IUPAC name 2-(3,4,5-trimethoxyphenyl)acetic acid, is an aromatic organic compound with the CAS Registry Number 951-82-6.[1] It is characterized by a phenyl ring substituted with three methoxy (B1213986) groups at the 3, 4, and 5 positions, and an acetic acid group at the 1 position.[2] This compound serves as a valuable intermediate in organic synthesis and is a subject of interest in pharmaceutical and biochemical research due to its structural relation to biologically active molecules and its own potential therapeutic properties.[2][3] It is also known as a metabolite of mescaline.[4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 951-82-6 | [1][5] |

| Molecular Formula | C₁₁H₁₄O₅ | [1][2][6] |

| Molecular Weight | 226.23 g/mol | [1][2][5] |

| Appearance | White to cream or beige crystalline solid/powder | [1][6] |

| Melting Point | 117-120 °C (lit.) | [5][6] |

| Boiling Point | 327.83°C (rough estimate) | [6] |

| Density | 1.2668 g/cm³ (rough estimate) | [6] |

| pKa | 4.23 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in DMSO (45 mg/mL), slightly soluble in Chloroform and Methanol.[3][6] | [3][6] |

| InChI Key | DDSJXCGGOXKGSJ-UHFFFAOYSA-N | [1][5] |

| SMILES | COC1=CC(=CC(=C1OC)OC)CC(=O)O | [1][5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Comprehensive spectral data is publicly available through various databases.

| Spectrum Type | Availability |

| ¹H NMR | Available[1][7] |

| ¹³C NMR | Available[1][8] |

| Mass Spectrometry (MS) | Available (Electron Ionization, GC-MS)[1][8][9] |

| Infrared (IR/FTIR) | Available[7][8] |

Synthesis Methodologies

This compound can be synthesized through various routes. A common approach involves the modification of a precursor molecule containing the core 3,4,5-trimethoxyphenyl group.

References

- 1. This compound | C11H14O5 | CID 70372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 951-82-6 [smolecule.com]

- 3. 3,4, 5-trimethoxyphenylacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 4. Compound Information Page [nimh-repository.rti.org]

- 5. This compound 97 951-82-6 [sigmaaldrich.com]

- 6. 951-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound(951-82-6) 1H NMR spectrum [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound [webbook.nist.gov]

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid: Molecular Properties and Analytical Characterization

This technical guide provides a comprehensive overview of the core molecular properties and analytical methodologies for 3,4,5-Trimethoxyphenylacetic acid, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a methoxybenzene derivative that serves as a common intermediate in organic synthesis.[1][2] Its key quantitative molecular data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₅ | [1][3] |

| Molecular Weight | 226.23 g/mol | [1][2][3][4] |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)acetic acid | [1] |

| CAS Number | 951-82-6 | [1][4] |

| Melting Point | 117-120 °C | [3][5] |

| Appearance | Beige crystalline solid | [1] |

Experimental Protocols for Analytical Characterization

The structural elucidation and purity assessment of this compound are critical for its application in research and development. The following sections detail generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound for structural confirmation.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound.

-

For ¹³C NMR, a larger sample of 50-100 mg is typically required.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.

-

Transfer the solution into a 5 mm NMR tube, ensuring no solid particulates are present. The solution height in the tube should be between 4.0 and 5.0 cm.

-

-

Instrument Setup:

-

Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity.

-

-

Data Acquisition:

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the data using a standard pulse sequence.

-

Use Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Note: Spectral data for this compound can be found in various databases for comparison.[6][7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized under a high vacuum.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam. This results in the formation of a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, characteristic charged ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

For more sensitive analyses, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed. Deuterated standards of this compound are available for use in LC-MS/MS applications to ensure accurate quantification.[8]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and to quantify it in various samples.

Methodology (Reversed-Phase):

-

System Preparation:

-

Utilize an HPLC system equipped with a suitable detector, such as a UV or photodiode array (PDA) detector.

-

A common stationary phase for this compound is a C18 column.[9]

-

-

Mobile Phase Preparation:

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as DMSO or the mobile phase.[2]

-

-

Chromatographic Conditions:

-

Set an appropriate flow rate for the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample onto the column.

-

Monitor the elution of the compound at a suitable wavelength.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the comprehensive analysis of this compound.

References

- 1. This compound | C11H14O5 | CID 70372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4, 5-trimethoxyphenylacetic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. 951-82-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound 97 951-82-6 [sigmaaldrich.com]

- 5. This compound 97 951-82-6 [sigmaaldrich.com]

- 6. This compound(951-82-6) 1H NMR [m.chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. This compound-D9 - High-Purity Reference Standard for LC-MS/MS Quantification [witega.de]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

3,4,5-Trimethoxyphenylacetic Acid: An In-Depth Technical Guide on its Natural Occurrence

A comprehensive review of available scientific literature and chemical databases indicates a notable lack of evidence for the natural occurrence of 3,4,5-Trimethoxyphenylacetic acid in plants, fungi, or animals. Extensive searches have not yielded any definitive reports of its isolation and characterization from a natural source. However, a closely related compound, 3-(3,4,5-trimethoxyphenyl)propanoic acid, has been successfully isolated from a natural source, offering valuable insights into the biosynthesis and presence of similar phenylpropanoid derivatives in nature.

This technical guide will address the current state of knowledge regarding the natural occurrence of this compound. Due to the absence of documented natural sources for this specific compound, this report will pivot to provide a detailed analysis of the closely related and naturally occurring analog, 3-(3,4,5-trimethoxyphenyl)propanoic acid, which has been isolated from the plant Piper tuberculatum. This will include a summary of its isolation, quantitative data where available, and the experimental protocols employed for its extraction and identification.

Part 1: The Quest for Naturally Occurring this compound

Despite its availability as a synthetic reagent and its structural similarity to known natural products, this compound has not been identified as a natural constituent in the comprehensive phytochemical and metabolomic studies searched. While related compounds are prevalent in nature, this specific acetic acid derivative remains elusive. For instance, a species of Arthrobacter has been shown to degrade this compound, which suggests its potential environmental presence, though not necessarily its biogenic origin. Furthermore, derivatives of 3,4,5-trimethoxycinnamic acid are widely distributed in medicinal plants like those of the Polygala and Piper genera. This highlights the presence of the core 3,4,5-trimethoxyphenyl moiety in natural product biosynthesis, but not in the specific acetic acid form.

Part 2: A Natural Analog: 3-(3,4,5-Trimethoxyphenyl)propanoic Acid from Piper tuberculatum

In contrast to the target compound, 3-(3,4,5-trimethoxyphenyl)propanoic acid has been successfully isolated from the fruits of Piper tuberculatum, a plant native to the Amazon. This discovery provides a tangible example of a naturally occurring compound with a very similar chemical scaffold.

Quantitative Data

At present, specific quantitative data on the concentration of 3-(3,4,5-trimethoxyphenyl)propanoic acid in Piper tuberculatum (e.g., mg/g of dry weight) is not extensively reported in the available literature. Further analytical studies would be required to determine the precise yield of this compound from the plant material.

Experimental Protocols

The isolation and identification of 3-(3,4,5-trimethoxyphenyl)propanoic acid from Piper tuberculatum involved a series of standard phytochemistry laboratory techniques. The general workflow is outlined below.

1. Plant Material Collection and Preparation:

-

Fruits of Piper tuberculatum were collected and authenticated.

-

The plant material was air-dried and then ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material was subjected to maceration with ethanol (B145695) at room temperature. This process was repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

The resulting ethanolic extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

The crude extract was then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical solvent system for this would involve partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and butanol.

-

The fraction containing the target compound was identified through preliminary analysis, such as thin-layer chromatography (TLC).

4. Chromatographic Purification:

-

The bioactive fraction was further purified using column chromatography. Silica gel is a common stationary phase for this purpose.

-

The column was eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity.

-

Fractions were collected and monitored by TLC. Fractions with similar TLC profiles were combined.

-

Final purification to obtain the pure compound was achieved through preparative high-performance liquid chromatography (HPLC).

5. Structure Elucidation:

-

The structure of the isolated compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) to elucidate the detailed chemical structure and connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Visualizing the Workflow

The general workflow for the isolation and identification of a natural product like 3-(3,4,5-trimethoxyphenyl)propanoic acid can be visualized as follows:

Conclusion

3,4,5-Trimethoxyphenylacetic Acid: A Core Metabolite of Mescaline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-trimethoxyphenylacetic acid (TMPA) as a primary metabolite of the psychedelic compound mescaline (3,4,5-trimethoxyphenethylamine). The document delves into the metabolic pathway, pharmacokinetic data, analytical methodologies for detection, and the relevant signaling pathways of the parent compound.

Introduction

Mescaline, a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine (B48288) class, is found in cacti such as peyote (Lophophora williamsii) and San Pedro (Echinopsis pachanoi).[1] Its psychoactive effects are primarily mediated by its interaction with serotonin (B10506) 5-HT2A receptors.[1][2] The metabolism of mescaline is a critical aspect of its pharmacology, with this compound (TMPA) being the principal metabolic product.[3][4][5][6] Understanding the formation and fate of TMPA is essential for a complete toxicological and pharmacological assessment of mescaline.

Metabolism of Mescaline to this compound

The primary metabolic pathway for mescaline in humans is oxidative deamination, which leads to the formation of TMPA.[3][4][5][6] This biotransformation is a significant route of elimination for mescaline. While the specific enzymes involved in the deamination of mescaline are not definitively established, it is a key step in its detoxification and excretion.[1] In addition to oxidative deamination, other minor metabolic routes for mescaline include N-acetylation and O-demethylation.[1][4][7] However, TMPA remains the most prominent metabolite in terms of quantity.[1][3] Studies have shown that TMPA itself is inactive and does not produce the psychoactive effects associated with mescaline.[1]

dot

References

- 1. Mescaline - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions | Bentham Science [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

The Biological Activity of 3,4,5-Trimethoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylacetic acid is an organic compound that has garnered interest in the scientific community, primarily as a key structural motif and precursor in the synthesis of various biologically active molecules. While direct research into the extensive biological activities of this compound itself is limited, its presence as a core scaffold in numerous potent derivatives highlights the significance of the 3,4,5-trimethoxyphenyl moiety as a pharmacophore. This technical guide provides a comprehensive overview of the known biological context of this compound and delves into the well-documented activities of its derivatives, offering insights for researchers and professionals in drug discovery and development. The compound is also known to be a metabolite of mescaline[1].

Core Compound: this compound

While extensive biological data for this compound is not widely available in the public domain, it is recognized for its utility in synthetic chemistry. It serves as a crucial building block for creating more complex molecules that exhibit a range of biological effects. Some sources suggest its potential for antioxidant properties, which has led to its use in cosmetic formulations. An older study has also explored its degradation by bacterial species[2]. The primary value of this compound in a biological context, as evidenced by the current body of scientific literature, lies in its role as a scaffold for the development of potent therapeutic agents.

Biological Activities of 3,4,5-Trimethoxyphenyl Derivatives

The 3,4,5-trimethoxyphenyl scaffold is a recurring feature in a multitude of compounds with significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This section will explore the activities of key derivatives, providing quantitative data and outlining the experimental methodologies used to determine their efficacy.

Anticancer Activity

Derivatives incorporating the 3,4,5-trimethoxyphenyl group have shown notable promise as anticancer agents, with combretastatin (B1194345) analogues being a prominent example. These compounds often function by interfering with tubulin polymerization, a critical process for cell division.

| Compound Class | Derivative Example | Cell Line | Activity Metric (IC50) | Reference |

| Combretastatin Analogue | Triazinone-linked CA-4 analogue (Compound 6) | MDA-MB-231 (Breast Cancer) | 1.36 µM | [3] |

| Combretastatin Analogue | Triazinone-linked CA-4 analogue (Compound 12) | MDA-MB-231 (Breast Cancer) | 1.71 µM | [3] |

| Stilbene Nitrile | (Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (9a) | HCT-116 (Colon Cancer) | 20 nM | [4] |

| Pyridine Derivative | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p) | HeLa (Cervical Cancer) | Submicromolar range | [5] |

| Pyridine Derivative | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p) | MCF-7 (Breast Cancer) | Submicromolar range | [5] |

| Pyridine Derivative | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine (Compound 9p) | A549 (Lung Cancer) | Submicromolar range | [5] |

Many anticancer derivatives bearing the 3,4,5-trimethoxyphenyl moiety, such as combretastatin A-4 (CA-4) analogues, exert their effect by binding to the colchicine (B1669291) site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells[4][6].

Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory properties. These compounds have shown the potential to reduce inflammation in preclinical models.

| Compound Class | Derivative Example | Model | Effect | Reference |

| NSAID Conjugate | Ibuprofen-3,4,5-trimethoxybenzyl ester | Carrageenan-induced rat paw edema | 67% reduction in edema | [7][8] |

| NSAID Conjugate | Ketoprofen-3,4,5-trimethoxybenzyl ester | Carrageenan-induced rat paw edema | 91% reduction in edema | [7][8] |

| Triazole Carboxamide | 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | In vitro COX-1 Inhibition | IC50 = 39.8 µM | [9] |

| Triazole Carboxamide | 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide | In vitro COX-2 Inhibition | IC50 = 46.3 µM | [9] |

The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The workflow involves inducing inflammation in the paw of a rodent model and measuring the extent of swelling over time after treatment with the test compound.

Neuroprotective Activity

Derivatives of 3,4,5-trimethoxycinnamic acid, a closely related structure, have demonstrated neuroprotective and anxiolytic effects in preclinical studies. These activities are often linked to the modulation of key signaling pathways in the central nervous system.

Derivatives of 3,4,5-trimethoxycinnamic acid have been shown to restore stress-induced repression of tyrosine hydroxylase (TH) expression. Furthermore, the neuroprotective effects of related phenolic compounds are known to involve pathways such as the Brain-Derived Neurotrophic Factor (BDNF)/TrkB-ERK pathway and the Nrf2/HO-1 antioxidant response pathway[10][11][[“]].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry[13][14][15][16].

Protocol Outline:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Carrageenan-Induced Paw Edema Assay

Principle: This in vivo model is used to evaluate the anti-inflammatory activity of compounds. Carrageenan injection into the paw induces an acute inflammatory response characterized by edema[7][17][18][19][20].

Protocol Outline:

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

-

Baseline Measurement: Measure the initial volume or thickness of the hind paw.

-

Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., oral, intraperitoneal).

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the hind paw.

-

Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., every hour for 4-6 hours) using a plethysmometer or calipers.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Tubulin Polymerization Assay

Principle: This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering (turbidity) or fluorescence[5][21][22][23][24].

Protocol Outline:

-

Reagent Preparation: Prepare a reaction buffer containing GTP and keep purified tubulin on ice.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the wells.

-

Initiation of Polymerization: Add the cold tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths at regular intervals for a set duration (e.g., 60 minutes).

-

Data Analysis: Plot the change in absorbance/fluorescence over time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is used for staining[1][25][26][27].

Protocol Outline:

-

Cell Culture and Treatment: Culture cells and treat them with the test compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase to remove RNA and then stain with a DNA-binding dye like propidium iodide.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, which measures the fluorescence intensity of individual cells.

-

Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Conclusion

This compound is a valuable scaffold in medicinal chemistry. While the biological profile of the core molecule itself is not extensively characterized, the broad and potent activities of its derivatives underscore the importance of the 3,4,5-trimethoxyphenyl moiety in the design of novel therapeutics. The anticancer, anti-inflammatory, and neuroprotective effects demonstrated by these derivatives provide a strong rationale for the continued exploration of this chemical space. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to further investigate and develop new compounds based on this promising pharmacophore. Future research dedicated to elucidating the specific biological activities of this compound would be beneficial in fully understanding the contribution of this core structure to the observed effects of its more complex analogues.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abscience.com.tw [abscience.com.tw]

- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inotiv.com [inotiv.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides: synthesis, molecular modeling, evaluation of their anti-inflammatory activity and ulcerogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. benchchem.com [benchchem.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. criver.com [criver.com]

- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 24. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 27. biocompare.com [biocompare.com]

In-depth Technical Guide: Antioxidant Properties of Phenylacetic Acid Derivatives

Executive Summary

Therefore, this guide provides a comprehensive overview of the antioxidant properties of closely related and well-characterized analogs, particularly hydroxylated phenylacetic acids. The methodologies, signaling pathways, and quantitative data presented herein are based on these related compounds and serve as a robust framework for investigating the potential antioxidant capacity of 3,4,5-Trimethoxyphenylacetic acid.

Introduction to Phenylacetic Acids as Antioxidants

Phenylacetic acids are a class of organic compounds containing a phenyl group and a carboxylic acid functional group. Their antioxidant activity is primarily attributed to the substituent groups on the phenyl ring, particularly hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups. These groups can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating oxidative chain reactions. The number and position of these functional groups significantly influence the antioxidant potential of the molecule. While direct evidence for this compound is lacking, its structural similarity to other potent antioxidant phenolic acids suggests it may possess radical scavenging capabilities.

Quantitative Antioxidant Activity of Related Phenylacetic Acid Derivatives

To provide a quantitative context, this section summarizes the antioxidant activity of structurally similar phenolic acids. The following table includes IC50 values from common antioxidant assays for compounds with varying hydroxylation and methoxylation patterns on the phenylacetic acid scaffold. This data is essential for comparative analysis and for designing future studies on this compound.

Table 1: In Vitro Antioxidant Activity of Phenylacetic Acid Derivatives

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3,4-Dihydroxyphenylacetic acid | DPPH | 15.8 ± 0.5 | Ascorbic Acid | 28.4 ± 0.8 |

| 3,4-Dihydroxyphenylacetic acid | ABTS | 9.2 ± 0.3 | Trolox | 6.5 ± 0.2 |

| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | DPPH | 8.3 ± 0.2 | Ascorbic Acid | 28.4 ± 0.8 |

| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | ABTS | 4.7 ± 0.1 | Trolox | 6.5 ± 0.2 |

Note: The data presented in this table is a compilation from various studies on related phenolic acids and is intended for comparative purposes. No direct quantitative data for this compound was found in the reviewed literature.

Key Signaling Pathways in Phenolic Acid Antioxidant Activity

The antioxidant effects of phenolic compounds are often mediated through the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes and cytoprotective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary mechanism.

Under conditions of oxidative stress, phenolic compounds can promote the dissociation of Nrf2 from its inhibitor, Keap1. Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). While some derivatives of 3,4,5-trimethoxycinnamic acid have been shown to activate the Nrf2 pathway, further research is needed to determine if this compound acts through a similar mechanism.[1]

Hypothesized Nrf2 signaling pathway activation.

Experimental Protocols for Assessing Antioxidant Activity

The following are detailed methodologies for key in vitro antioxidant assays that can be employed to quantify the antioxidant potential of this compound. These protocols are based on established methods used for other phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate

-

Microplate reader (517 nm)

-

Pipettes

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each concentration of the test compound.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.

-

DPPH radical scavenging assay workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

-

Reagents and Equipment:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate

-

Ethanol (B145695) or phosphate-buffered saline (PBS)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader (734 nm)

-

Pipettes

-

-

Procedure:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound and serial dilutions.

-

In a 96-well plate, add 10 µL of each concentration of the test compound.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

-

Reagents and Equipment:

-

This compound

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O

-

Positive control (e.g., FeSO₄·7H₂O or Trolox)

-

96-well microplate

-

Microplate reader (593 nm)

-

Water bath (37°C)

-

Pipettes

-

-

Procedure:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Prepare a stock solution of this compound and serial dilutions.

-

Prepare a standard curve using known concentrations of FeSO₄·7H₂O.

-

In a 96-well plate, add 20 µL of each concentration of the test compound or standard.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

Calculate the FRAP value of the sample from the standard curve and express it as Fe²⁺ equivalents.

-

Conclusion and Future Directions

While this compound is structurally related to compounds with known antioxidant activity, there is a clear need for direct experimental investigation to quantify its antioxidant properties. The protocols and comparative data provided in this guide offer a solid foundation for such research. Future studies should focus on performing DPPH, ABTS, and FRAP assays to determine the IC50 values of this compound. Furthermore, cellular antioxidant assays and investigation into the modulation of the Nrf2 signaling pathway would provide a more comprehensive understanding of its potential biological activity and mechanisms of action. This information will be invaluable for researchers and drug development professionals considering this compound for applications in fields where antioxidant properties are beneficial.

References

The Neuroprotective Potential of 3,4,5-Trimethoxyphenylacetic Acid and Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the neuroprotective potential of 3,4,5-Trimethoxyphenylacetic acid (TMPA) is limited in the currently available scientific literature. This guide provides a comprehensive overview of the neuroprotective activities of structurally related compounds, primarily 3,4,5-trimethoxycinnamic acid (TMCA), to infer the potential mechanisms and therapeutic avenues for TMPA. All data and experimental protocols presented herein are based on studies of these related molecules and should be considered as a starting point for future research on TMPA.

Introduction

Neurodegenerative diseases represent a growing global health challenge, necessitating the exploration of novel therapeutic agents with neuroprotective properties. The 3,4,5-trimethoxyphenyl scaffold has emerged as a promising pharmacophore in the design of various bioactive molecules. While research has predominantly focused on 3,4,5-trimethoxycinnamic acid (TMCA), a natural product and its derivatives, the closely related this compound (TMPA) holds theoretical potential as a neuroprotective agent. This technical guide synthesizes the existing knowledge on the neuroprotective effects of TMCA and its analogues, providing a framework for investigating the potential of TMPA.

Core Neuroprotective Mechanisms of 3,4,5-Trimethoxyphenyl Compounds

The neuroprotective effects of 3,4,5-trimethoxyphenyl derivatives are multifaceted, targeting key pathological processes in neurodegeneration, including oxidative stress, neuroinflammation, and apoptosis.

Attenuation of Oxidative Stress

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative disorders. Amide derivatives of TMCA have been shown to protect PC12 neuronal cells from oxidative injury by upregulating cellular antioxidant molecules.[1] This protection is critically dependent on the transcription factor Nrf2, a master regulator of cellular stress responses.[1]

Modulation of Neuroinflammation

Neuroinflammation, mediated by activated microglia and astrocytes, plays a crucial role in the progression of neurodegenerative diseases. Certain TMCA amides have demonstrated the ability to inhibit neuronal injury by targeting inflammatory pathways, such as the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative conditions. The activation of caspase-3 is a central event in the apoptotic cascade in the central nervous system.[2] While direct evidence for TMPA is lacking, the broader class of phytochemicals often exerts neuroprotection by inhibiting apoptotic pathways.[3][4]

Data Presentation: Quantitative Efficacy of TMCA Derivatives

The following tables summarize the quantitative data from various in vitro studies on TMCA and its derivatives, offering a comparative overview of their bioactivities.

Table 1: In Vitro Neuroprotective and Related Activities of TMCA Derivatives

| Compound/Derivative | Assay | Cell Line | Concentration/IC50 | Key Findings | Reference |

| TMCA Amides (S44, S45) | Cytoprotection against H₂O₂ and 6-OHDA | PC12 | Not specified | Potent protection from oxidative injury via Nrf2 upregulation. | [1] |

| TMCA Amide (S42) | EP2 Receptor Antagonism | Rat Cultured Microglia | Kᵢ: 2.4 nM | Inhibition of seizure-induced neuronal injury. | [1] |

| Piplartine (TMCA Amide) | Multiple | Various | Not specified | Targets NF-κB and MAPK pathways. | [1] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on related 3,4,5-trimethoxyphenyl compounds. These protocols can serve as a template for designing future studies on TMPA.

In Vitro Neuroprotection Assay Against Oxidative Stress

-

Objective: To assess the protective effect of a compound against oxidative stress-induced neuronal cell death.

-

Cell Line: PC12 rat pheochromocytoma cells.

-

Protocol:

-

Seed PC12 cells in 96-well plates at a suitable density.

-

After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24 hours).

-

Assess cell viability using an MTT or similar assay.

-

Calculate cell viability as a percentage relative to the untreated control group.[1]

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Objective: To determine the antioxidant capacity of a compound within neuronal cells.

-

Protocol:

-

Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

-

Treat the cells with the test compound and/or a neurotoxin that induces ROS production.

-

Incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

-

Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence in compound-treated cells indicates a reduction in ROS levels.[5]

-

Western Blot Analysis for Signaling Proteins

-

Objective: To quantify the expression levels of specific proteins involved in neuroprotective signaling pathways.

-

Protocol:

-

Lyse the treated neuronal cells and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-ERK, cleaved caspase-3).

-

Incubate with a corresponding secondary antibody.

-

Detect the protein bands using an appropriate imaging system and quantify the band intensities.[6]

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The neuroprotective effects of 3,4,5-trimethoxyphenyl compounds are likely mediated through a complex network of intracellular signaling pathways. Based on the available literature for TMCA and its derivatives, the following pathways are of significant interest for the investigation of TMPA.

Caption: Putative Nrf2-ARE Signaling Pathway Activation.

Caption: Modulation of the MAPK Signaling Pathway.

Experimental Workflow

The following diagram illustrates a generalized workflow for investigating the neuroprotective effects of a novel compound like TMPA.

Caption: Generalized Experimental Workflow for Neuroprotection Studies.

Conclusion and Future Directions

While direct evidence for the neuroprotective potential of this compound is currently lacking, the extensive research on the structurally similar 3,4,5-trimethoxycinnamic acid and its derivatives provides a strong rationale for its investigation. The shared 3,4,5-trimethoxyphenyl moiety suggests that TMPA may also possess beneficial properties against oxidative stress, neuroinflammation, and apoptosis.

Future research should focus on:

-

Direct in vitro and in vivo studies to elucidate the specific neuroprotective effects of TMPA.

-

Head-to-head comparisons with TMCA to understand the structure-activity relationship.

-

Elucidation of the specific molecular targets and signaling pathways modulated by TMPA in neuronal cells.

The information compiled in this guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this compound for neurodegenerative diseases.

References

- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemicals Targeting Oxidative Stress, Interconnected Neuroinflammatory, and Neuroapoptotic Pathways Following Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection by the Inhibition of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotection by the inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Unraveling the Molecular Mechanisms of 3,4,5-Trimethoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxyphenylacetic acid (TMPA) is a phenolic acid and a known metabolite of mescaline.[1] Emerging research suggests its potential as a therapeutic agent, with attributed antioxidant, anti-inflammatory, and neuroprotective properties.[2] This technical guide provides an in-depth exploration of the putative mechanism of action of TMPA, drawing upon evidence from studies on structurally related compounds, particularly 3,4,5-trimethoxycinnamic acid (TMCA) and its derivatives. Due to the limited direct research on TMPA's specific molecular interactions, this document synthesizes available data to propose likely signaling pathways and molecular targets. Detailed experimental protocols for key assays are provided to facilitate further investigation into TMPA's bioactivity.

Introduction

This compound is a compound of interest in pharmaceutical research due to its potential therapeutic effects.[2][3] While its role as a metabolite of mescaline is established, its independent pharmacological activities are an area of active investigation. Structurally similar compounds, such as 3,4,5-trimethoxycinnamic acid (TMCA), have demonstrated a range of biological activities, offering a valuable framework for understanding the potential mechanisms of TMPA.[4] This guide will focus on the likely anti-inflammatory, neuroprotective, and antioxidant mechanisms of TMPA.

Putative Anti-inflammatory Mechanism of Action

Based on studies of structurally similar compounds, the anti-inflammatory effects of TMPA are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. The proposed mechanism centers on the inhibition of pro-inflammatory mediators and the activation of anti-inflammatory pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory genes. Derivatives of the related compound, 3,4,5-trimethoxycinnamic acid, have been shown to suppress the activation of the NF-κB pathway. This suggests that TMPA may exert its anti-inflammatory effects by a similar mechanism, which would involve:

-

Inhibition of IκBα degradation: Preventing the breakdown of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm.

-

Prevention of NF-κB nuclear translocation: Keeping NF-κB in the cytoplasm and preventing it from entering the nucleus to initiate the transcription of pro-inflammatory genes.

dot

References

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylacetic Acid Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5-trimethoxyphenyl moiety is a significant pharmacophore in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This structural motif, notably found in the potent tubulin polymerization inhibitor Combretastatin A-4 (CA-4), serves as a cornerstone for the design and synthesis of novel therapeutic agents. Derivatives of 3,4,5-trimethoxyphenylacetic acid, which incorporate this key structural feature, have garnered substantial interest, particularly in oncology. These compounds often function by disrupting microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the synthesis, biological properties, and mechanisms of action of various classes of this compound derivatives, with a focus on their anticancer potential.

Core Compound Structure

The foundational structure is this compound, characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups at positions 3, 4, and 5, and an acetic acid group at position 1. The molecular formula is C11H14O5.[1][2] This scaffold serves as a versatile starting point for the synthesis of a wide array of derivatives through modification of the carboxylic acid group.

Key Derivatives and Their Anticancer Properties